
Morpholine, 4-(3,4,4-trichloro-3-buten-1-ynyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Morpholine, 4-(3,4,4-trichloro-3-buten-1-ynyl)- is a chemical compound with a unique structure that combines a morpholine ring with a trichlorobutenyl group. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-(3,4,4-trichloro-3-buten-1-ynyl)- typically involves the reaction of morpholine with trichlorobutenyl intermediates under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Morpholine, 4-(3,4,4-trichloro-3-buten-1-ynyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trichlorobutenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
Morpholine, 4-(3,4,4-trichloro-3-buten-1-ynyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Morpholine, 4-(3,4,4-trichloro-3-buten-1-ynyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The trichlorobutenyl group can also participate in covalent bonding with nucleophilic sites in biological molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Morpholine: A simpler analog without the trichlorobutenyl group.
4-(3,4,4-Trichloro-3-buten-1-ynyl)-morpholine: A closely related compound with similar structural features.
Uniqueness
Morpholine, 4-(3,4,4-trichloro-3-buten-1-ynyl)- is unique due to the presence of the trichlorobutenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other morpholine derivatives and contributes to its specific reactivity and applications.
Eigenschaften
CAS-Nummer |
60014-60-0 |
|---|---|
Molekularformel |
C8H8Cl3NO |
Molekulargewicht |
240.5 g/mol |
IUPAC-Name |
4-(3,4,4-trichlorobut-3-en-1-ynyl)morpholine |
InChI |
InChI=1S/C8H8Cl3NO/c9-7(8(10)11)1-2-12-3-5-13-6-4-12/h3-6H2 |
InChI-Schlüssel |
CTAYRLMQQGOXDZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C#CC(=C(Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


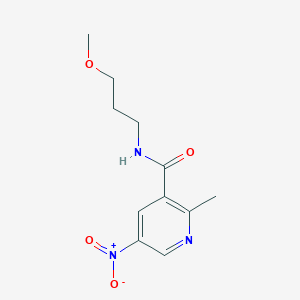
![1,4-Dichloro-2-{2-[(chloromethyl)sulfanyl]propan-2-yl}benzene](/img/structure/B14610658.png)

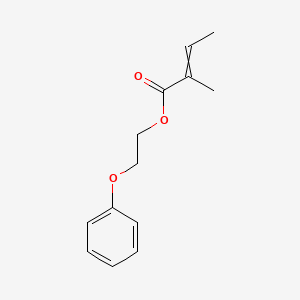
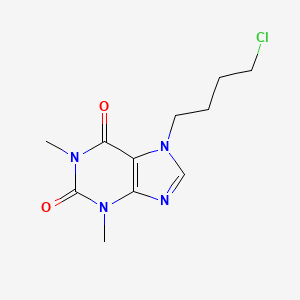
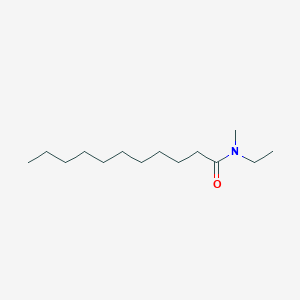
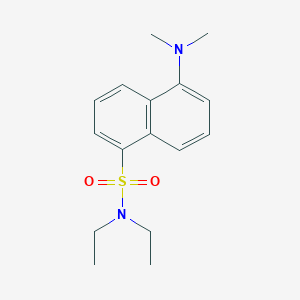
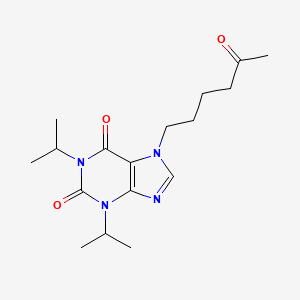
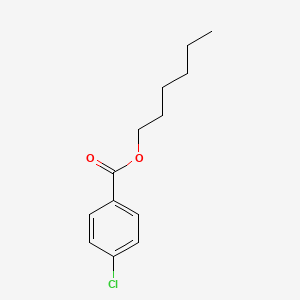
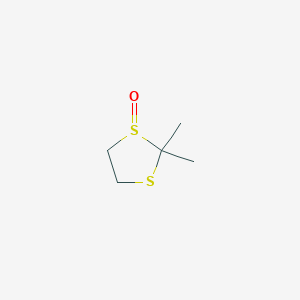


![1-(3-Fluorophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14610729.png)
![3-[3-(4-Methylphenyl)-3-oxoprop-1-enyl]chromen-4-one](/img/structure/B14610744.png)
